

(R)-Linezolid-d3: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-Linezolid-d3

Cat. No.: B12413439

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Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of **(R)-Linezolid-d3**, a deuterated isotopologue of the R-enantiomer of Linezolid. Due to the limited availability of specific experimental data for **(R)-Linezolid-d3**, this document leverages data from its closely related analogues, including the parent compound Linezolid and its deuterated (S)-enantiomer, to provide a comprehensive profile. This guide includes a summary of its physical and chemical characteristics, detailed hypothetical experimental protocols for their determination, and visualizations of its mechanism of action and a representative experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, notable for its efficacy against multi-drug resistant Gram-positive bacteria.[1][2] It functions by inhibiting the initiation of bacterial protein synthesis, a unique mechanism that sets it apart from many other antibiotic classes.[1][3] The (S)-enantiomer of Linezolid is the active pharmaceutical ingredient. (R)-Linezolid is considered an impurity.[4] Deuterated compounds, such as **(R)-Linezolid-d3**, are valuable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, where they can serve as internal standards for quantification. The substitution of hydrogen with deuterium can also modulate the metabolic profile of a drug, a strategy

sometimes employed to enhance its pharmacokinetic properties. This guide focuses on the physical and chemical properties of the deuterated R-enantiomer, **(R)-Linezolid-d3**.

Physical and Chemical Properties

The physical and chemical properties of **(R)-Linezolid-d3** are crucial for its handling, formulation, and analysis. While specific experimental data for this particular isotopologue is scarce, the following table summarizes the available information and data from its close analogues.

Property	Value	Source / Analogue
CAS Number	1795786-02-5	(R)-Linezolid-d3
Molecular Formula	C ₁₆ H ₁₇ D ₃ FN ₃ O ₄	(R)-Linezolid-d3
Molecular Weight	340.36 g/mol	(R)-Linezolid-d3
Appearance	White to Off-White Solid	Linezolid-d3 ((S)-enantiomer)
Melting Point	174-176 °C	Linezolid-d3 ((S)-enantiomer)
Boiling Point	585.5 ± 50.0 °C at 760 mmHg (Predicted)	(R)-Linezolid-d3
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in DMF (10 mg/mL) and DMSO (20 mg/mL).	Linezolid-d3 ((S)-enantiomer)
Stability	Store at 2-8°C. General stability testing protocols for deuterated compounds are available.	Linezolid-d3 ((S)-enantiomer) and General Guidance

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physical and chemical properties of a compound. The following sections provide hypothetical, yet detailed, methodologies for key experiments based on established scientific principles.

Melting Point Determination

Objective: To determine the melting point range of **(R)-Linezolid-d3**.

Methodology: Capillary Melting Point Method.

- Sample Preparation: A small amount of finely powdered **(R)-Linezolid-d3** is introduced into a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
 - The apparatus is allowed to cool.
 - A fresh sample is heated again, with the temperature raised rapidly to about 15-20 °C below the approximate melting point.
 - The heating rate is then reduced to 1-2 °C/min.
 - The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
- Data Analysis: The melting point is reported as the range $T_1 - T_2$. The experiment is performed in triplicate to ensure reproducibility.

Solubility Determination

Objective: To determine the solubility of **(R)-Linezolid-d3** in various solvents.

Methodology: Equilibrium Solubility Method.

- Materials: **(R)-Linezolid-d3**, selected solvents (e.g., water, ethanol, chloroform, DMSO), temperature-controlled shaker, analytical balance, and a quantitative analytical method such as High-Performance Liquid Chromatography (HPLC).
- Procedure:
 - An excess amount of **(R)-Linezolid-d3** is added to a known volume of each solvent in a sealed vial.
 - The vials are placed in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
 - The samples are agitated until equilibrium is reached (typically 24-48 hours, to be determined by preliminary experiments).
 - The resulting saturated solutions are filtered through a 0.45 µm filter to remove undissolved solid.
 - An aliquot of the clear supernatant is carefully diluted with a suitable solvent.
- Analysis: The concentration of **(R)-Linezolid-d3** in the diluted solution is determined by a validated HPLC method.
- Calculation: The solubility is calculated based on the measured concentration and the dilution factor and is expressed in units such as mg/mL or mol/L.

Stability Assessment

Objective: To evaluate the stability of **(R)-Linezolid-d3** under various stress conditions.

Methodology: ICH Guideline-Based Stability Testing.

- Sample Preparation: **(R)-Linezolid-d3** is stored as a solid in sealed, light-protected containers. Solutions of known concentration are prepared in relevant solvents.
- Stress Conditions:

- Thermal Stability: Solid and solution samples are exposed to elevated temperatures (e.g., 40°C, 60°C).
- Photostability: Solid and solution samples are exposed to light according to ICH Q1B guidelines.
- pH Stability (Hydrolysis): Solutions are prepared in buffers of varying pH (e.g., pH 1.2, 4.5, 7.4, 9.0) and stored at a controlled temperature.
- Time Points: Samples are collected at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
- Analysis: The concentration of **(R)-Linezolid-d3** and the presence of any degradation products are monitored using a stability-indicating HPLC method. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to assess the isotopic purity and detect any H-D exchange over time.
- Data Evaluation: The rate of degradation is determined, and the shelf-life under specific conditions can be estimated.

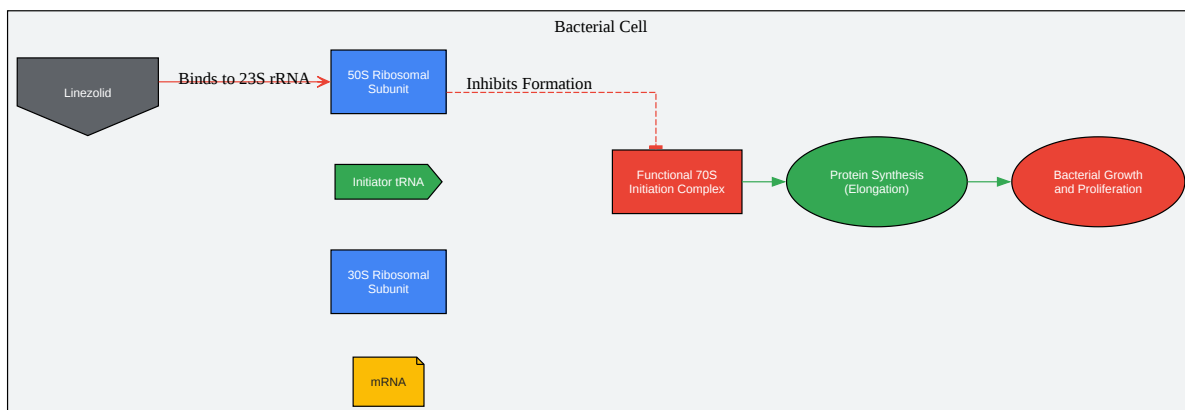
Mechanism of Action and Metabolic Pathway

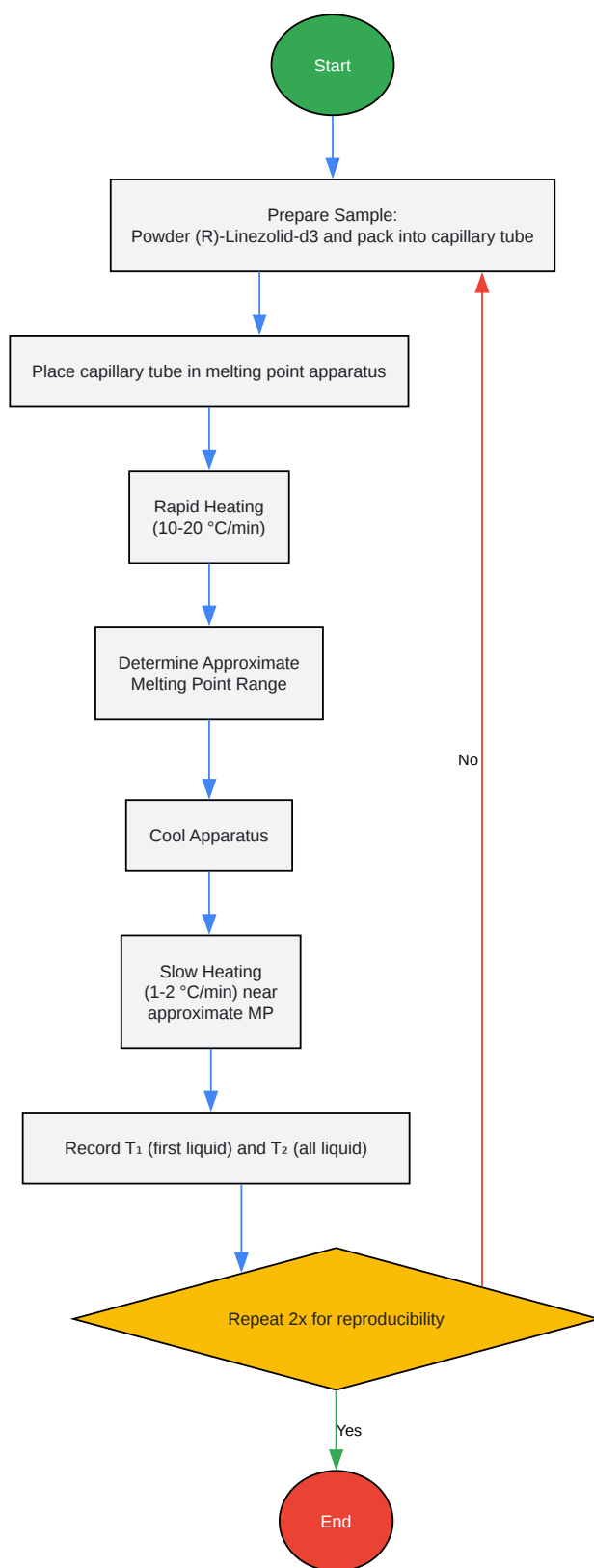
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. This is a distinct mechanism compared to many other protein synthesis inhibitors that act on later stages of elongation. Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.

The metabolism of Linezolid primarily occurs via oxidation of the morpholine ring, leading to two major inactive metabolites. This process is not dependent on the cytochrome P450 enzyme system.

Visualizations

Signaling Pathway: Mechanism of Action of Linezolid





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